molecular formula C10H11ClF3N3 B11852481 4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine

4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine

Katalognummer: B11852481
Molekulargewicht: 265.66 g/mol
InChI-Schlüssel: QOWLIGKUNRGAAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C10H11ClF3N3. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a piperidinyl group at the 6th position, and a trifluoromethyl group at the 2nd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with piperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps, such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The piperidinyl group can contribute to the compound’s binding affinity to its target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-6-(piperidin-1-yl)-2-(trifluoromethyl)pyrimidine is unique due to the presence of all three functional groups (chloro, piperidinyl, and trifluoromethyl) on the pyrimidine ring. This combination of functional groups can enhance the compound’s reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H11ClF3N3

Molekulargewicht

265.66 g/mol

IUPAC-Name

4-chloro-6-piperidin-1-yl-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C10H11ClF3N3/c11-7-6-8(17-4-2-1-3-5-17)16-9(15-7)10(12,13)14/h6H,1-5H2

InChI-Schlüssel

QOWLIGKUNRGAAU-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.